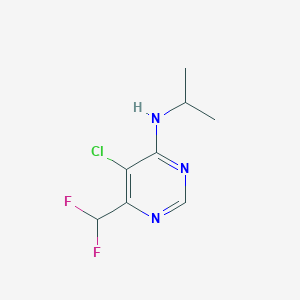
5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-Chloro-6-(difluorométhyl)-N-isopropylpyrimidin-4-amine est un dérivé de pyrimidine reconnu pour son activité biologique significative. Les dérivés de pyrimidine, y compris les pyrimidinamines, sont largement étudiés en chimie médicinale et agricole en raison de leurs applications diverses, en particulier en tant que fongicides et acaricides .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Une méthode courante est la réaction de couplage de Suzuki–Miyaura, qui est une réaction de formation de liaison carbone-carbone catalysée par les métaux de transition largement appliquée . Cette réaction est connue pour ses conditions douces et sa tolérance aux groupes fonctionnels.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Les détails spécifiques de ces méthodes sont la propriété exclusive des sociétés de fabrication et ne sont généralement pas divulgués dans la littérature publique.
Analyse Des Réactions Chimiques
Types de réactions
La 5-Chloro-6-(difluorométhyl)-N-isopropylpyrimidin-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’addition d’oxygène ou l’élimination d’hydrogène.
Réduction : Cette réaction implique l’addition d’hydrogène ou l’élimination d’oxygène.
Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions spécifiques dépendent de la réaction souhaitée et des groupes fonctionnels présents dans le composé.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels dans le cycle pyrimidine.
Applications De Recherche Scientifique
La 5-Chloro-6-(difluorométhyl)-N-isopropylpyrimidin-4-amine présente un large éventail d’applications en recherche scientifique, notamment :
Chimie : Utilisée comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudiée pour son activité biologique potentielle, y compris ses propriétés antifongiques et acaricides
Médecine : Recherchée pour ses effets thérapeutiques potentiels, en particulier dans le traitement des infections fongiques.
Mécanisme D'action
Le mécanisme d’action de la 5-Chloro-6-(difluorométhyl)-N-isopropylpyrimidin-4-amine implique son interaction avec des cibles moléculaires spécifiques. Ce mode d’action diffère de celui des autres fongicides commerciaux, ce qui en fait un outil précieux pour gérer la résistance .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
La 5-Chloro-6-(difluorométhyl)-N-isopropylpyrimidin-4-amine est unique en raison de son motif de substitution spécifique, qui lui confère une activité biologique et des propriétés chimiques distinctes. Sa capacité à agir comme un inhibiteur du transport d’électrons du complexe I mitochondrial la distingue des autres fongicides et acaricides .
Propriétés
Formule moléculaire |
C8H10ClF2N3 |
|---|---|
Poids moléculaire |
221.63 g/mol |
Nom IUPAC |
5-chloro-6-(difluoromethyl)-N-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H10ClF2N3/c1-4(2)14-8-5(9)6(7(10)11)12-3-13-8/h3-4,7H,1-2H3,(H,12,13,14) |
Clé InChI |
NMZVELGFAIRNQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC=NC(=C1Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)
![5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide](/img/structure/B11779962.png)
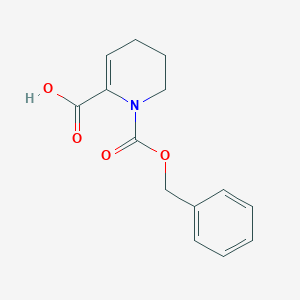
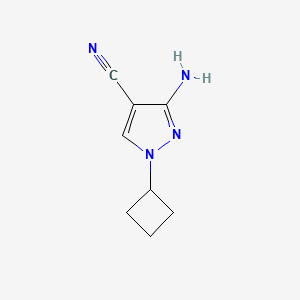
![3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779976.png)
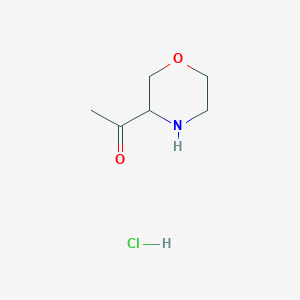


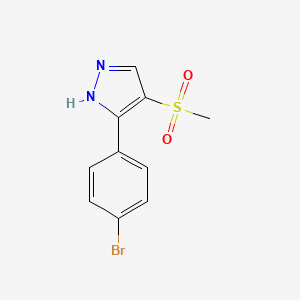
![Benzo[d]thiazol-7-ylmethanamine](/img/structure/B11780012.png)
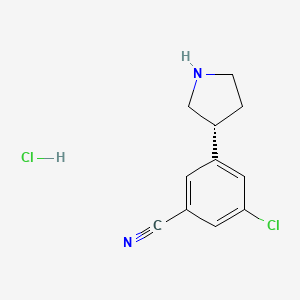
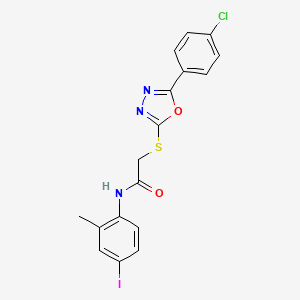
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)
![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)
